benzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
The compound “benzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate” is a complex organic molecule. It contains a benzyl group, a 3-chlorophenyl group, and an isoindoline ring with two carbonyl groups (1,3-dioxo). The carboxylate group is attached to the isoindoline ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzyl and chlorophenyl precursors, followed by cyclization to form the isoindoline ring, and subsequent functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The presence of the isoindoline ring and the carbonyl groups would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the isoindoline ring and the carbonyl groups. These functional groups are often involved in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Mechanism of Action
Future Directions
Properties
IUPAC Name |
benzyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-16-7-4-8-17(12-16)24-20(25)18-10-9-15(11-19(18)21(24)26)22(27)28-13-14-5-2-1-3-6-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKFMQKSIVJKDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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